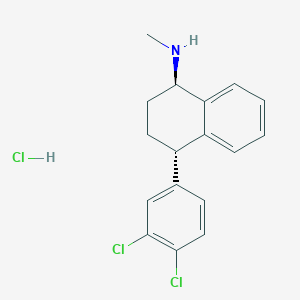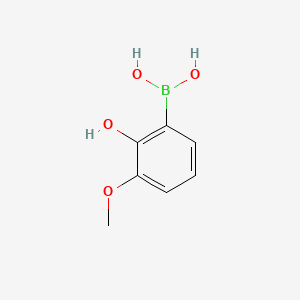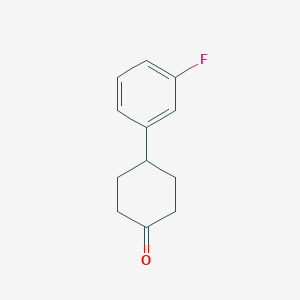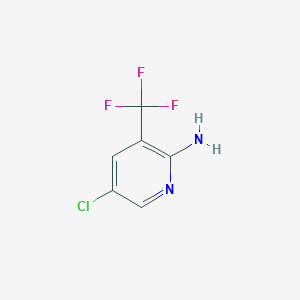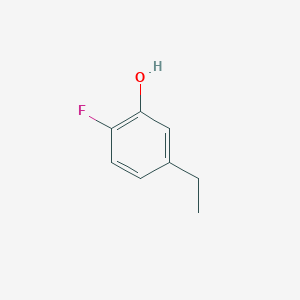
5-乙基-2-氟苯酚
概述
描述
5-Ethyl-2-fluorophenol is a useful chemical compound with a variety of research applications . It belongs to the main category of Alcohols / Alkoxides / Phenols / Hydroxy compounds Halides / Halide containing compounds . The molecular formula of 5-Ethyl-2-fluorophenol is C8H9FO and its molecular weight is 140.155 .
Synthesis Analysis
The synthesis of fluorinated compounds like 5-Ethyl-2-fluorophenol has attracted more and more attention from biologists and chemists . Enzymatic synthesis of fluorinated compounds is a promising method . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .Molecular Structure Analysis
The molecular structure of 5-Ethyl-2-fluorophenol consists of a benzene ring substituted with a fluorine atom and an ethyl group . The presence of the fluorine atom introduces unique properties to the compound due to the high electronegativity of fluorine.科学研究应用
用于 pH 测量的氟化类似物:Rhee、Levy 和 London (1995) 的一项研究讨论了使用氟化类似物开发 pH 敏感探针。这些探针基于 2-氨基苯酚基团,表明在测量细胞内 pH 值中的应用。
抗多巴胺能剂:哈伯尼克尔 (2003) 探索了使用 2-取代-5-噻吩基-苄基-异丙氧基-氟苯氧基-乙胺衍生物作为抗多巴胺能剂,可用于治疗精神分裂症和神经退行性疾病 [哈伯尼克尔,2003 年]
苯酚的阳极氟化:福原、锯口和米田 (2000) 提出了一种苯酚阳极氟化的方法,生成对氟苯酚,这表明在有机合成中的潜在应用 [福原等人,2000 年]
组织清除方法:Masselink 等人 (2018) 讨论了一种简化的基于肉桂酸乙酯的清除程序,重点介绍了在大型组织中进行显微成像的应用,可能涉及使用氟苯酚 [Masselink 等人,2018 年]
血清素受体研究:Plenevaux 等人 (2000) 利用放射性标记拮抗剂 [18F]p-MPPF 研究了 PET 的 5-HT1A 受体,表明在神经科学和药理学中的潜在研究应用 [Plenevaux 等人,2000 年]
代谢毒性评估:邦迪等人 (2002) 评估了包括 2-氟-4-甲基苯胺在内的各种氟苯酚对蚯蚓 Eisenia veneta 的毒性,表明在环境毒理学中的应用 [邦迪等人,2002 年]
厌氧转化研究:Genthner、Townsend 和 Chapman (1989) 使用异构氟苯酚研究了苯酚到苯甲酸盐的厌氧转化,暗示在生物化学和环境科学中的应用 [Genthner 等人,1989 年]
安全和危害
属性
IUPAC Name |
5-ethyl-2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-2-6-3-4-7(9)8(10)5-6/h3-5,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGSGAMJZBVTNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595776 | |
| Record name | 5-Ethyl-2-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-2-fluorophenol | |
CAS RN |
891843-05-3 | |
| Record name | 5-Ethyl-2-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

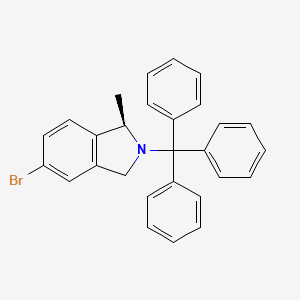
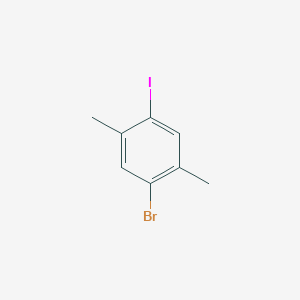
![Methyl benzo[d]oxazole-7-carboxylate](/img/structure/B1592183.png)
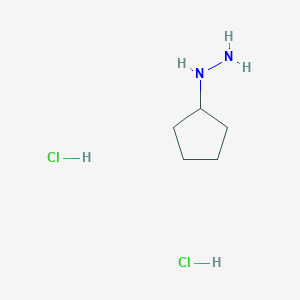
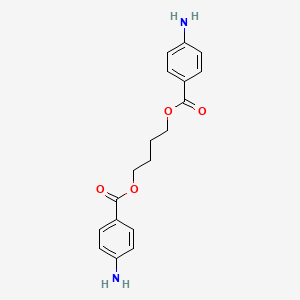
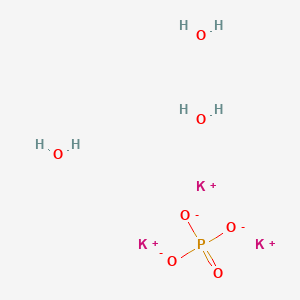
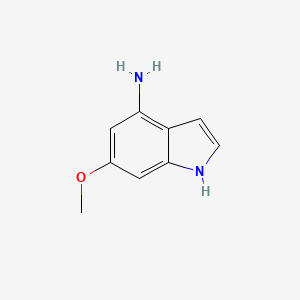
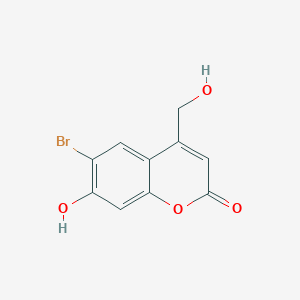
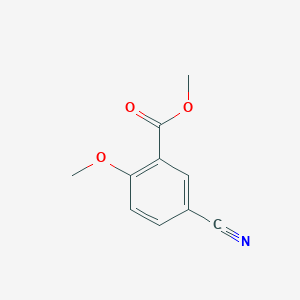
![Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B1592193.png)
